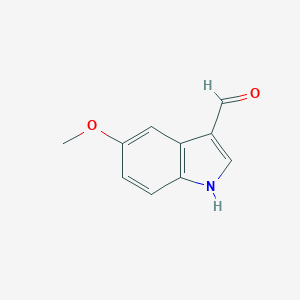

5-Methoxyindole-3-carboxaldehyde

説明

Historical Context and Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, stands as one of the most significant heterocyclic scaffolds in medicinal chemistry. nih.govijpsr.com Its journey in science began in 1866 when Adolf von Baeyer first synthesized it from oxindole (B195798). nih.govnih.gov This foundational discovery paved the way for extensive research into indole and its derivatives. Over the decades, numerous synthetic methods have been developed, with the Fischer, Bischler, and Hemetsberger syntheses being among the most prominent for preparing these compounds. nih.govchim.it

The significance of the indole scaffold is largely due to its widespread presence in nature and its remarkable range of biological activities. nih.govchim.it It is a core component of essential biomolecules, including the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin (B1676174). nih.govresearchgate.net This inherent biocompatibility has made indole derivatives a focal point for drug discovery and development. researchgate.net Researchers have recognized the indole framework as a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity, leading to a wide array of pharmacological applications. nih.govijpsr.com Consequently, indole-containing compounds have been developed as therapeutic agents for a multitude of conditions, including cancer, inflammation, hypertension, and microbial infections. nih.govijrpc.com The structural versatility of the indole ring allows for modifications that can fine-tune its biological activity, making it a continuously explored area in the quest for novel drugs. ijpsr.comresearchgate.net

Research Trajectory of 5-Methoxyindole-3-carboxaldehyde

Within the vast family of indole derivatives, this compound has emerged as a crucial intermediate and building block in organic synthesis and pharmaceutical research. chemimpex.com Its structure, featuring a methoxy (B1213986) group on the benzene ring, enhances its reactivity and solubility, making it a versatile tool for creating more complex molecules. chemimpex.com This compound is a member of the indoles and is a key starting material in the synthesis of a variety of bioactive compounds. chemimpex.comnih.gov

The research trajectory of this compound is primarily characterized by its application as a precursor in the development of novel therapeutic agents. It serves as a fundamental component in the synthesis of compounds targeting a range of diseases. For instance, it is a reactant in the creation of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. sigmaaldrich.com Furthermore, it has been utilized in the preparation of inhibitors for the C-terminal domain of RNA polymerase II, which has implications for cancer therapy. sigmaaldrich.com

Its utility extends to the synthesis of other heterocyclic systems, such as imidazopyridines and imidazobenzothiazoles, which are scaffolds of interest in medicinal chemistry. sigmaaldrich.com In the field of neuroscience, this compound is used to prepare fluorescent neuroactive probes for brain imaging applications. sigmaaldrich.com The compound has also been a starting point for the development of new antibacterial agents and antiandrogens. sigmaaldrich.com The consistent use of this compound in the synthesis of diverse and biologically significant molecules underscores its established importance in academic and industrial research laboratories focused on drug discovery. chemimpex.com

Compound Properties

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-1H-indole-3-carbaldehyde | nih.govthermofisher.com |

| Molecular Formula | C₁₀H₉NO₂ | sigmaaldrich.comscbt.com |

| Molecular Weight | 175.18 g/mol | sigmaaldrich.comscbt.com |

| CAS Number | 10601-19-1 | nih.govsigmaaldrich.com |

| Melting Point | 179-183 °C | sigmaaldrich.com |

| Appearance | Yellow crystals or powder | thermofisher.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWARWGEOHQXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Record name | 5-methoxyindole-3-carboxaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147471 | |

| Record name | 5-Methoxy-indol-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-19-1 | |

| Record name | 5-Methoxyindole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10601-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-indol-3-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10601-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-indol-3-aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-INDOL-3-ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63C50ZW2D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxyindole 3 Carboxaldehyde

Strategic Approaches for 5-Methoxyindole-3-carboxaldehyde Synthesis

This compound is a valuable intermediate in organic and medicinal chemistry, prized for its role in constructing more complex bioactive molecules. chemimpex.com Its synthesis is primarily achieved through methods that first establish the core indole (B1671886) structure, followed by the introduction of the aldehyde functional group at the 3-position.

Established Synthetic Routes to the Core Indole Structure

The synthesis of the 5-methoxyindole (B15748) core, the precursor to this compound, can be accomplished through various established methods. One common strategy involves the reduction of 5-methoxy-2-oxindole. This transformation can be achieved through chlorination of the oxindole (B195798) with triphenylphosphine-carbon tetrachloride in acetonitrile, followed by catalytic reduction of the resulting chloro intermediate to yield 5-methoxyindole. chemicalbook.com

Another approach involves the deprotection of N-protected 5-methoxyindoles. For instance, N-pivaloyl-5-methoxyindole can be deprotected using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water in refluxing tetrahydrofuran (B95107) (THF) to afford 5-methoxyindole in high yield. chemicalbook.com

Functional Group Introduction at the 3-Position of Indole

The most prevalent and efficient method for introducing an aldehyde group at the 3-position of the 5-methoxyindole ring is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.orgwikipedia.org

The mechanism involves the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. wikipedia.orgyoutube.com The electron-rich 5-methoxyindole then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. chemistrysteps.comorganic-chemistry.org The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final product, this compound. wikipedia.org

A typical procedure involves the dropwise addition of phosphorus oxychloride to dimethylformamide at low temperatures (e.g., 0°C), followed by the addition of a solution of 5-methoxyindole. prepchem.com The reaction mixture is then typically stirred at room temperature or gently heated before being poured onto ice and neutralized to precipitate the aldehyde product.

Table 1: Key Reagents in the Vilsmeier-Haack Formylation of 5-Methoxyindole

| Reagent | Role |

| 5-Methoxyindole | Starting material, electron-rich aromatic heterocycle |

| N,N-Dimethylformamide (DMF) | Source of the formyl group |

| Phosphorus oxychloride (POCl₃) | Activates DMF to form the Vilsmeier reagent |

Derivatization and Scaffold Modification of this compound

The versatile chemical nature of this compound, with its reactive aldehyde group and modifiable indole ring, makes it a valuable scaffold for generating a diverse range of derivatives. chemimpex.com

Indole Ring Substitutions and Analog Generation

While direct substitution on the pre-formed this compound ring can be challenging, the synthesis of analogs with different substitution patterns on the indole core is often achieved by starting with appropriately substituted indoles prior to the formylation step. For example, employing a 5,7-dimethoxyindole in the Vilsmeier-Haack reaction would yield the corresponding 5,7-dimethoxyindole-3-carboxaldehyde. chim.it

Transformations of the Aldehyde Moiety

The aldehyde functional group of this compound is a key site for a wide array of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

Hydrazone Formation and Related Derivatives

A significant and widely utilized transformation of the aldehyde group is its condensation with hydrazines to form hydrazones. nih.govnih.gov This reaction typically involves reacting this compound with a substituted or unsubstituted hydrazine (B178648) in a suitable solvent, often with catalytic acid. nih.gov

For instance, the reaction of an indole-carboxaldehyde with 2,4-dinitrophenylhydrazine (B122626) in methanol (B129727) with a catalytic amount of acetic acid, upon heating, leads to the formation of the corresponding hydrazone, which often precipitates from the reaction mixture. nih.gov These hydrazone derivatives are of interest for their potential applications, including as chemosensors. nih.gov

The formation of hydrazones from 5-methoxyindole carboxylic acid derivatives has also been studied for their potential neuropharmacological and antioxidant properties. doaj.org The general principle of condensing a hydrazine with a carbonyl compound is a robust and versatile method for generating a wide array of hydrazone derivatives. organic-chemistry.org

Schiff Base Synthesis

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. researchgate.net this compound serves as a versatile precursor for the synthesis of a variety of Schiff bases. These reactions are typically carried out by refluxing the indole derivative with a primary amine in a suitable solvent, such as ethanol. ijpbs.comijpsjournal.com The formation of the imine bond is often catalyzed by a small amount of acid, such as glacial acetic acid. ijpsjournal.com

The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. researchgate.net This is followed by the elimination of a water molecule to form the stable imine product. researchgate.net A range of amines can be employed in this synthesis, including amino acids like histidine, glutamic acid, and leucine, as well as other primary amines. nih.gov

Table 1: Examples of Schiff Bases Synthesized from this compound

| Amine Reactant | Resulting Schiff Base Structure | Reference |

| 1,4-Diaminobutane | N,N'-Bis((5-methoxy-1H-indol-3-yl)methylene)butane-1,4-diamine | ijpbs.com |

| Hydrazine Hydrate | (E)-N'-((5-methoxy-1H-indol-3-yl)methylene)acetohydrazide | researchgate.net |

| Various Amino Acids | Schiff bases of this compound and L-amino acids | nih.gov |

Condensation Reactions

This compound readily undergoes condensation reactions with active methylene (B1212753) compounds, a classic example being the Knoevenagel condensation. wikipedia.orgscirp.org This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound, to the carbonyl group of the aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium (B1175870) salt, and can be performed in various solvents or even under solvent-free conditions. wikipedia.orgresearchgate.net Active methylene compounds that can participate in this reaction include malononitrile (B47326), ethyl cyanoacetate, and rhodanine-3-acetic acid. scirp.org

For instance, the Knoevenagel condensation of this compound with malononitrile in the presence of a base yields 2-((5-methoxy-1H-indol-3-yl)methylene)malononitrile. These condensation reactions are significant for carbon-carbon bond formation and the synthesis of various substituted indole derivatives. scirp.org

Table 2: Examples of Condensation Reactions with this compound

| Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| Malononitrile | Base-catalyzed | 2-((5-methoxy-1H-indol-3-yl)methylene)malononitrile | scirp.org |

| Ethyl Cyanoacetate | Base-catalyzed | Ethyl 2-cyano-3-(5-methoxy-1H-indol-3-yl)acrylate | scirp.org |

| Rhodanine-3-acetic acid | Sodium acetate, acetic acid | 2-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | scirp.org |

| Malonic Acid | Pyridine/Piperidine | 3-(5-methoxy-1H-indol-3-yl)acrylic acid | researchgate.nettue.nl |

Multicomponent Reaction Strategies for 3-Substituted Indoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.gov this compound is a valuable component in various MCRs for the synthesis of diverse 3-substituted indole derivatives.

One notable example is the copper-catalyzed three-component reaction involving an indole (such as 5-methoxyindole), an aldehyde, and an active methylene compound like malononitrile or ethyl 2-cyanoacetate. rsc.org These reactions can be carried out in environmentally friendly solvents like water and often proceed with high yields. rsc.org Another strategy involves a four-component reaction where an aromatic aldehyde, 1,3-dimethylbarbituric acid, and 2-methylindole (B41428) react in the presence of a copper catalyst to generate spiro[carbazole-3,5'-pyrimidines]. beilstein-journals.org These MCRs provide a powerful tool for rapidly building molecular complexity and accessing a wide range of substituted indole scaffolds.

Reaction Mechanisms and Mechanistic Investigations

Electrophilic Aromatic Substitution Pathways

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of the methoxy (B1213986) group at the 5-position further activates the benzene (B151609) portion of the indole nucleus towards electrophilic substitution. chim.it Generally, electrophilic substitution on the indole ring preferentially occurs at the C3 position. ic.ac.uk However, since the C3 position in this compound is already substituted, electrophilic attack would be directed to other positions on the ring. The electron-donating methoxy group would favor substitution at the C4 and C6 positions of the benzene ring.

Nucleophilic Substitution Reactions

While the indole ring itself is electron-rich, the aldehyde group at the C3 position introduces an electrophilic center. The carbonyl carbon is susceptible to attack by nucleophiles. As discussed in the context of Schiff base formation and condensation reactions, this is a primary mode of reactivity for this compound.

Furthermore, a derivative, 1-methoxyindole-3-carbaldehyde, has been shown to undergo regioselective nucleophilic substitution at the C2 position with various nucleophiles, including sulfur- and oxygen-centered species. nii.ac.jp This suggests that under certain conditions, the indole ring can act as an electrophile, particularly when the nitrogen is substituted with an electron-withdrawing group.

Base-Catalyzed Reaction Mechanisms

Base catalysis is central to several key transformations of this compound, most notably the Knoevenagel condensation. wikipedia.orgrsc.org In this reaction, the base facilitates the deprotonation of the active methylene compound to generate a nucleophilic carbanion. wikipedia.org This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent steps involve protonation of the resulting alkoxide and elimination of a water molecule to form the α,β-unsaturated product. wikipedia.org

The choice of base can be crucial, with weaker bases like piperidine or amines being preferred to avoid self-condensation of the aldehyde. wikipedia.org In some cases, the reaction mechanism can involve an initial base-catalyzed deprotonation of the indole N-H bond, which can influence the subsequent reaction pathway. rsc.org

Advanced Spectroscopic and Computational Characterization of 5 Methoxyindole 3 Carboxaldehyde and Its Derivatives

Vibrational Spectroscopy Applications

The FT-IR spectrum of 5-Methoxyindole-3-carboxaldehyde has been recorded in the solid phase. medchemexpress.com A comprehensive analysis involves comparing the experimentally observed vibrational frequencies with those calculated using quantum chemical methods, which aids in the precise assignment of each vibrational mode.

Key vibrational modes observed in the FT-IR spectrum include the N-H stretching vibration, which is typically found in the region of 3406 cm⁻¹ for indole (B1671886) compounds. nih.gov The C-H stretching mode of the pyrrole (B145914) ring has been calculated at 3105 cm⁻¹. medchemexpress.com The spectrum is also characterized by the strong stretching vibration of the carbonyl group (C=O) of the aldehyde, and various stretching and bending vibrations associated with the aromatic rings and the methoxy (B1213986) group. The out-of-plane bending of C-H bonds in the aromatic system typically appears below 1000 cm⁻¹. nih.gov Theoretical calculations using Density Functional Theory (DFT) are essential for assigning these bands accurately based on the Potential Energy Distribution (PED). medchemexpress.com

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment (PED %) |

|---|---|---|

| - | 3105 | C-H stretch (pyrrole ring) (99%) |

| - | - | N-H stretch |

| - | - | C=O stretch (aldehyde) |

| - | - | Aromatic C=C stretch |

| - | - | C-O-C stretch (methoxy) |

Complementing FT-IR, the FT-Raman spectrum provides information on the polarizability of molecular bonds. For this compound, the FT-Raman spectrum was recorded in the solid phase. medchemexpress.com A very weak FT-Raman peak has been noted for the C-H stretching mode of the pyrrole ring. medchemexpress.com The Raman activities are calculated theoretically to simulate the spectrum, which is then compared with the experimental results. medchemexpress.com The PubChem database also lists the availability of an FT-Raman spectrum for this compound. core.ac.uk The combination of FT-IR and FT-Raman allows for a more complete picture of the vibrational modes, as some modes may be strong in IR and weak in Raman, and vice versa.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| - | - | C-H stretch (pyrrole ring) |

| - | - | N-H stretch |

| - | - | C=O stretch (aldehyde) |

| - | - | Aromatic ring breathing |

| - | - | Methoxy group vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H and ¹³C NMR spectra have been recorded in dimethyl sulfoxide (B87167) (DMSO) solution. medchemexpress.com Analysis of a PhD thesis provides specific chemical shift values for the proton signals in DMSO-d₆. acs.org Additionally, partial ¹H NMR data has been reported in a mixed solvent of CDCl₃ and DMSO-d₆. nih.gov The aldehyde proton (CHO) is expectedly downfield, alongside signals from the aromatic protons on the indole ring and the characteristic singlet for the methoxy (OCH₃) group protons. The broad singlet for the N-H proton is also a key feature.

| Proton Assignment | Chemical Shift (ppm) in DMSO-d₆ acs.org | Chemical Shift (ppm) in CDCl₃ + DMSO-d₆ nih.gov |

|---|---|---|

| N-H | 12.00 (s, 1H) | 11.52 (s, 1H) |

| C(2)-H | 8.09 (s, 1H) | - |

| CHO | - | 9.95 (s, 1H) |

| C(4)-H | 7.66 (d, J=3.0 Hz, 1H) | - |

| C(7)-H | 7.40 (d, J=18.0 Hz, 1H) | - |

| C(6)-H | 6.86 (dd, J=8.8, 2.3 Hz, 1H) | - |

| OCH₃ | 3.82 (s, 3H) | - |

Note: The assignments are based on the provided sources. A dash (-) indicates the data was not specified in the corresponding reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The UV-Vis spectrum of this compound has been recorded in a DMSO solution. medchemexpress.com The spectrum is a result of π → π* and n → π* transitions within the conjugated indole ring system and the carbonyl group. The positions of the absorption maxima (λ_max) are indicative of the energy gaps between the electronic states. Quantum chemical computations, particularly Frontier Molecular Orbital (FMO) analysis, are used to understand these transitions. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to the lowest energy electronic transition.

Quantum Chemical Computations

Quantum chemical computations, especially those based on Density Functional Theory (DFT), have become powerful tools for complementing experimental data and providing deep insights into the structural, electronic, and spectroscopic properties of molecules.

For this compound, extensive DFT studies have been performed. medchemexpress.com The molecular structure is typically optimized using methods like DFT/B3LYP with a basis set such as 6-311G++(d,p). Such calculations are crucial for predicting the most stable conformation of the molecule.

These computational studies are used to calculate vibrational frequencies, which are then scaled to achieve good agreement with experimental FT-IR and FT-Raman spectra, aiding in the definitive assignment of vibrational modes through Potential Energy Distribution (PED) analysis.

Furthermore, DFT is employed to analyze the electronic properties. Frontier Molecular Orbital (FMO) analysis reveals the distribution of the HOMO and LUMO, which are critical for understanding chemical reactivity and electronic transitions. For this compound, the calculated HOMO-LUMO energy gap is 3.991 eV. medchemexpress.com This energy gap provides insights into the chemical stability and biological activity of the molecule. medchemexpress.com Other analyses, such as Molecular Electrostatic Potential (MEP) mapping, are used to identify electrophilic and nucleophilic sites, which is important for predicting intermolecular interactions. medchemexpress.com

Density Functional Theory (DFT) Investigations

Structural Optimization and Conformer Analysis

The structural and conformational properties of this compound (5-MICA) have been elucidated through computational methods, primarily Density Functional Theory (DFT). By performing a potential energy surface (PES) scan, researchers have identified the most stable conformer of the molecule. aip.orgaip.org This process involves rotating specific dihedral angles to map out the energy landscape and locate the global minimum, which corresponds to the most stable three-dimensional arrangement of the atoms.

For 5-MICA, the optimization of its molecular structure is typically carried out using the B3LYP method combined with a 6-311G++(d,p) basis set. aip.orgscience.govscience.gov This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. The optimized geometrical parameters, such as bond lengths and angles, obtained from these calculations are often compared with experimental data, where available, to validate the computational model. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of molecules. researchgate.netmdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized.

For this compound, FMO analysis reveals the distribution of electron density and helps to predict the sites of electrophilic and nucleophilic attack. The HOMO and LUMO plots visually represent the regions where these orbitals are localized, confirming the presence of charge transfer within the molecule. researchgate.net This information is crucial for understanding its potential biological activity. mdpi.com

Based on the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated, as shown in the table below.

| Reactivity Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the molecule's stability; a negative value suggests stability. researchgate.net |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to charge transfer. researchgate.net |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. semanticscholar.org |

These parameters provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions and biological systems. researchgate.netsemanticscholar.org

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. aip.orgresearchgate.net The MEP surface is a 3D plot of the electrostatic potential onto the electron density surface. Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions represent positive electrostatic potential and are indicative of electrophilic reactivity (electron-poor areas). Green areas correspond to neutral potential.

For this compound, the MEP analysis confirms the location of electrophilic and nucleophilic reactive sites. aip.org This information is vital for understanding how the molecule might interact with other molecules, including biological targets like proteins. researchgate.net The MEP surface provides a visual guide to the regions of the molecule that are most likely to participate in electrostatic interactions, which are fundamental to many chemical and biological processes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. aip.orgcamjol.info It examines the delocalization of electron density between filled and empty orbitals, which can be interpreted as intramolecular charge transfer (ICT). aip.org These interactions contribute to the stability of the molecule.

In the context of this compound, NBO analysis is used to confirm the presence of ICT and to understand the nature of the chemical bonds. aip.org By quantifying the stabilization energies associated with these charge transfer interactions, NBO analysis can provide insights into the molecule's bioactivity. aip.orgsemanticscholar.orgcamjol.info For instance, strong conjugative interactions identified through NBO analysis can suggest a higher degree of molecular polarization, which can be important for biological recognition and activity. semanticscholar.orgcamjol.info

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis spectra) of molecules. tandfonline.comresearchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states. escholarship.org By predicting the wavelengths at which a molecule will absorb light, TD-DFT provides valuable information about its electronic structure and can be used to interpret experimental spectroscopic data. acs.org

For this compound and its derivatives, TD-DFT calculations, often using the B3LYP functional, are employed to simulate their UV-Vis spectra in both the gas phase and in different solvents. tandfonline.comresearchgate.net The calculated transition energies and oscillator strengths can be compared with experimental spectra to validate the computational model and to assign the observed absorption bands to specific electronic transitions. acs.org These calculations help in understanding the nature of the electronic excitations, such as π-π* or n-π* transitions, which are crucial for characterizing the photophysical properties of the molecule.

Molecular Modeling and Dynamics Simulations

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. researchgate.netresearchgate.net This method is widely used in drug discovery to understand the binding mechanism of potential drug candidates and to estimate their binding affinity. uj.edu.pl

In the study of this compound and its derivatives, molecular docking has been employed to investigate their interactions with various protein targets. researchgate.net For example, docking studies have been performed to explore the binding of 5-MICA to proteins like vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in cancer. bohrium.com The results of these simulations can reveal key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the protein's active site. nih.gov The binding energy, calculated from the docking simulation, provides an estimate of the strength of the interaction. uj.edu.plnih.gov This information is crucial for identifying potential drug candidates and for guiding the design of new, more potent inhibitors. bohrium.comnih.gov

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and stability of molecules over time. For this compound and its derivatives, MD simulations provide critical insights into the dynamic behavior of the molecule, including the rotational freedom of the carboxaldehyde and methoxy groups, which dictates the accessible conformational states and their relative stabilities.

While specific, in-depth molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational behavior can be understood by examining computational studies on the parent molecule, indole-3-carboxaldehyde, and related substituted indoles. These studies, often employing Density Functional Theory (DFT) for initial geometry optimization and energy calculations, lay the groundwork for understanding the forces at play, which are then observable in a dynamic context through MD simulations.

The primary conformational flexibility in this compound arises from the rotation around two key single bonds: the C3-C(aldehyde) bond and the C5-O(methoxy) bond.

Rotation of the Carboxaldehyde Group:

MD simulations would typically explore the potential energy surface associated with the rotation around the C3-C(aldehyde) bond. The key parameters from such a simulation would be the dihedral angle (e.g., N1-C2-C3-C(aldehyde)) and the corresponding potential energy. The simulations would likely reveal two low-energy planar conformers, often referred to as the syn and anti conformers, corresponding to the aldehyde oxygen pointing towards or away from the C2 position of the indole ring, respectively. The energy barrier to rotation between these conformers is a key output of such simulations, indicating the conformational rigidity of this part of the molecule at a given temperature.

Rotation of the Methoxy Group:

The methoxy group at the C5 position also exhibits rotational freedom around the C5-O bond. Computational studies on 5-methoxyindole (B15748) have identified two primary conformers: the syn and anti forms, where the methyl group is oriented towards or away from the C4 position of the indole ring, respectively. sigmaaldrich.com These studies indicate that the anti-conformer is generally the more stable of the two. sigmaaldrich.com

An MD simulation of this compound would track the dihedral angle of the methoxy group (e.g., C4-C5-O-C(methyl)) over time. The simulation would illustrate the population of syn and anti conformers and the frequency of interconversion between them. The relative population of these conformers is governed by their energy difference, a value that can be precisely calculated using quantum chemical methods and validated through the statistical analysis of MD trajectories.

Combined Conformational Landscape:

The combination of the rotational possibilities of both the carboxaldehyde and methoxy groups leads to a more complex conformational landscape for this compound. The interplay between these two groups, and any potential steric or electronic interactions between them, would be a key focus of a comprehensive MD study. For instance, the orientation of the methoxy group might subtly influence the rotational barrier of the carboxaldehyde group, and vice-versa.

The following table summarizes the likely stable conformers of this compound that would be investigated in a molecular dynamics simulation, based on the analysis of its constituent functional groups.

| Conformer Description | Dihedral Angle (N1-C2-C3-Caldehyde) | Dihedral Angle (C4-C5-O-Cmethyl) | Relative Stability |

| anti (methoxy) - syn (aldehyde) | ~0° | ~180° | Potentially most stable |

| anti (methoxy) - anti (aldehyde) | ~180° | ~180° | Likely stable |

| syn (methoxy) - syn (aldehyde) | ~0° | ~0° | Potentially less stable |

| syn (methoxy) - anti (aldehyde) | ~180° | ~0° | Likely less stable |

Table 1. Predicted Stable Conformers of this compound.

A detailed molecular dynamics simulation would provide quantitative data on the residence time in each of these conformational wells and the transition rates between them, offering a complete picture of the molecule's dynamic conformational equilibrium. These findings are crucial for understanding its interaction with biological targets, as the specific conformation adopted upon binding can significantly impact its activity.

Pharmacological and Biological Activities of 5 Methoxyindole 3 Carboxaldehyde Derivatives

Anti-Cancer and Cytotoxicity Studies

Derivatives of 5-Methoxyindole-3-carboxaldehyde have emerged as a promising class of compounds in oncology research. nih.govresearchgate.net Their core indole (B1671886) structure serves as a valuable scaffold for developing novel therapeutic leads that can interact with a wide range of biological targets involved in cancer progression. nih.govnih.gov Research has shown that these compounds exhibit anti-proliferative and cytotoxic effects across various cancer types. nih.gov

Mechanisms of Apoptosis Induction

A primary mechanism through which indole derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Aberrations in apoptotic pathways are a major obstacle in cancer therapy, and developing drugs that can reactivate these pathways is a critical goal. nih.gov The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. scbt.com Anti-apoptotic members like Bcl-2 and Bcl-xL prevent the release of cytochrome c from mitochondria, a key step in activating the caspase cascade that executes cell death. scbt.comfrontiersin.org

Indole-based compounds have been designed to function as Bcl-2 inhibitors. By binding to anti-apoptotic Bcl-2 proteins, these derivatives can suppress their function, leading to the activation of pro-apoptotic proteins like Bax and Bak. tocris.com This in turn triggers the downstream activation of effector caspases, such as caspase-3 and caspase-7, which cleave various cellular substrates, ultimately leading to the dismantling of the cell. nih.govscbt.com Studies on related indole derivatives have demonstrated their ability to significantly increase the expression levels of caspase-3, confirming their role as inducers of the apoptotic cascade. nih.gov The process is highly regulated, with Bcl-2 acting as a crucial switch; its inhibition by therapeutic agents can effectively initiate the apoptotic program in cancer cells. scbt.comfrontiersin.org

Inhibition of Cancer Cell Proliferation (e.g., Prostate, Cervical, Breast, Lung Carcinoma Cell Lines)

Derivatives of this compound have demonstrated significant anti-proliferative activity against a panel of human cancer cell lines. The versatility of the indole scaffold allows for modifications that yield compounds with potent inhibitory effects on the growth of various tumors. nih.gov

Notably, research has highlighted the efficacy of these compounds against hormone-dependent and independent cancers. For instance, studies on dihydrotestosterone-derived pyrazoles, which can be related to indole structures in their therapeutic application, showed cancer-cell-specific growth inhibition in prostate (PC-3, DU 145), breast (MCF-7, MDA-MB-231), and cervical (HeLa) cancer cell lines. nih.gov Similarly, 2-phenylindole-3-carbaldehydes, which share the core aldehyde functional group, have shown potent antimitotic activities in breast cancer cells (MCF-7, MDA-MB-231) with IC₅₀ values in the nanomolar range. nih.gov The growth of lung cancer cell lines, such as A549, has also been shown to be inhibited by various indole derivatives. rsc.org

The following table summarizes the inhibitory activities of various indole derivatives against several cancer cell lines.

| Cell Line | Cancer Type | Derivative Type | IC₅₀ (µM) |

| PC-3 | Prostate Carcinoma | Dihydrotestosterone-derived arylpyrazoles | Growth Inhibition |

| DU 145 | Prostate Carcinoma | Dihydrotestosterone-derived arylpyrazoles | Growth Inhibition |

| LNCaP | Prostate Carcinoma | 3',4',5'-trimethoxyflavonol | Growth Inhibition |

| HeLa | Cervical Carcinoma | Dihydrotestosterone-derived arylpyrazoles | Growth Inhibition |

| MCF-7 | Breast Carcinoma | 2-phenylindole-3-carbaldehydes | 0.005 - 0.02 |

| MDA-MB-231 | Breast Carcinoma | 2-phenylindole-3-carbaldehydes | 0.005 - 0.02 |

| A549 | Lung Carcinoma | Indole-thiophene complex | Nanomolar range |

| HCT116 | Colon Carcinoma | Indole-thiophene complex | Nanomolar range |

This table is generated based on data from related indole derivatives to illustrate the potential of the chemical class. Specific IC₅₀ values vary widely based on the exact chemical structure. nih.govnih.govunamur.be

Modulation of Oncogenic Pathways (e.g., RNA Polymerase II Inhibition)

A key strategy in modern cancer therapy is to target fundamental cellular processes that are dysregulated in tumor cells. One such process is transcription, the synthesis of RNA from a DNA template, which is carried out by RNA polymerase enzymes. researchgate.net Cancer cells, with their high rates of growth and proliferation, are particularly dependent on robust ribosome biogenesis, which is rate-limited by the activity of RNA Polymerase I (Pol I). However, RNA Polymerase II (Pol II), which is responsible for synthesizing all messenger RNA (mRNA), is also a critical target.

This compound is identified as a reactant for the preparation of inhibitors targeting the C-terminal domain of RNA polymerase II. Inhibiting Pol II disrupts the production of mRNAs that encode proteins essential for cancer cell survival and proliferation. Small molecule inhibitors of RNA polymerases can prevent the elongation of RNA chains, effectively halting gene expression. tocris.com The development of selective inhibitors for RNA polymerases is a promising area of anti-cancer research, as these enzymes represent a point of vulnerability in rapidly dividing cancer cells.

Immunomodulatory Effects (e.g., Tryptophan Dioxygenase Inhibition)

The immune system's ability to recognize and eliminate tumor cells is a critical defense against cancer. However, tumors can create an immunosuppressive microenvironment to evade immune attack. A key mechanism for this is the metabolic pathway involving the degradation of the essential amino acid L-tryptophan. nih.gov Two enzymes, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), catalyze the first and rate-limiting step of this pathway. nih.govnih.gov

By depleting tryptophan and producing metabolites like kynurenine, these enzymes suppress the function of effector T cells and promote the activity of regulatory T cells, thereby fostering immune tolerance towards the tumor. nih.govnih.gov Consequently, inhibiting TDO and IDO1 has become a major strategy in cancer immunotherapy.

This compound serves as a key starting material in the synthesis of Tryptophan Dioxygenase (TDO) inhibitors. frontiersin.org For example, pyridyl-ethenyl-indoles, synthesized from indole carbaldehydes, have been investigated as TDO inhibitors. By blocking the TDO enzyme, these derivatives can restore local tryptophan levels, reverse the immunosuppressive environment, and enhance the anti-tumor immune response.

Neuropharmacological and Neuroprotective Potential

Beyond oncology, derivatives of this compound show significant promise in the field of neuropharmacology. The indole structure is a key component of many neuroactive molecules, including the neurotransmitter serotonin (B10506). This structural similarity makes indole derivatives prime candidates for developing agents that can modulate neurological pathways. nih.gov

Monoamine Oxidase-B (MAO-B) Enzyme Inhibition

Monoamine oxidase B (MAO-B) is a crucial enzyme in the central nervous system responsible for the oxidative degradation of monoamine neurotransmitters, most notably dopamine (B1211576). The selective inhibition of MAO-B is a cornerstone of therapy for neurodegenerative conditions like Parkinson's disease, as it increases dopamine levels in the brain. nih.gov

Research has identified several classes of indole derivatives as potent, selective, and reversible inhibitors of the MAO-B enzyme. Although not always derived directly from this compound, these studies highlight the suitability of the substituted indole scaffold for MAO-B inhibition. For instance, indole-5-carboxamides have been developed as highly potent MAO-B inhibitors with activity in the subnanomolar range. Furthermore, thiosemicarbazone derivatives, which can be synthesized from aldehydes, have shown excellent selective MAO-B inhibitory activity. nih.gov

The following table presents data on the MAO-B inhibitory activity of various heterocyclic compounds, including indole-related structures.

| Compound Class | Specific Derivative | Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) |

| Thiosemicarbazone | Compound 2b (methoxyethyl substituted) | MAO-B | 0.042 | 0.035 |

| Thiosemicarbazone | Compound 2h (methoxyethyl substituted) | MAO-B | 0.056 | 0.046 |

| Pyridazinobenzylpiperidine | Compound S5 (3-Cl substituted) | MAO-B | 0.203 | 0.155 |

| Pyridazinobenzylpiperidine | Compound S16 (2-CN substituted) | MAO-B | 0.979 | 0.721 |

| Indole-5-carboxamide | NTZ-1010 | MAO-B | 0.00023 | N/A |

This table is generated based on data from multiple studies to showcase the potential of related derivatives. nih.govnih.gov

These findings underscore the potential for developing novel neuroprotective and neurotherapeutic agents from the this compound chemical backbone.

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of this compound have been the subject of significant research for their antioxidant capabilities. The antioxidant potential of these compounds is often evaluated through various in vitro assays that measure their ability to neutralize free radicals and reduce oxidizing agents.

Novel dimethoxyindole-based thiosemicarbazone systems have been synthesized and assessed for their antioxidant properties using three distinct methods. chim.it These assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cationic radical decolorization assay, and the cupric ion reducing antioxidant capacity (CUPRAC) method. chim.it Similarly, new 4,6-dimethoxy-1H-indole-2-carbohydrazides and their corresponding 2-(indol-2-yl)-1,3,4-oxadiazole derivatives have also demonstrated antioxidant effects in these same three assays. chim.it Another class of derivatives, indole-lipoic acid amides, has shown significant antioxidant properties by inhibiting NADPH-dependent lipid peroxidation in rat liver microsomes. chim.it The derivative featuring an amide linker at the C3 position of the indole ring was particularly effective. chim.it

These radical scavenging mechanisms are crucial in preventing cellular damage caused by reactive oxygen species (ROS). The indole nucleus, particularly when substituted with an electron-donating methoxy (B1213986) group, is able to donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions.

| Antioxidant Assay | Principle | Relevance |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Commonly used to evaluate the free-radical scavenging ability of antioxidants. |

| ABTS Cation Radical Decolorization | Assesses the capacity of a compound to reduce the pre-formed ABTS radical cation, leading to decolorization. | Evaluates the scavenging capacity against a different type of radical, effective for both hydrophilic and lipophilic compounds. |

| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) | Based on the reduction of Cu(II)-Neocuproine complex to Cu(I)-Neocuproine by an antioxidant, resulting in a color change. | Measures the total antioxidant capacity by assessing the electron-donating ability of a compound. |

| Lipid Peroxidation Inhibition | Determines the ability of a compound to inhibit the oxidative degradation of lipids in biological membranes. | Directly measures the protective effect against oxidative damage to cellular structures. chim.it |

Amelioration of Oxidative Stress in Cellular Models

The antioxidant properties of 5-methoxyindole (B15748) derivatives observed in chemical assays translate to protective effects in cellular environments. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to damage of vital cellular components like lipids, proteins, and DNA. mdpi.com

In a rat model of Alzheimer's-type dementia induced by scopolamine, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid, known as 5MeO, demonstrated significant neuroprotective effects by counteracting oxidative stress. mdpi.com Treatment with 5MeO led to a decrease in the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, particularly in the cortex. mdpi.com Furthermore, it modulated the activity of catalase, a critical antioxidant enzyme. mdpi.com These findings suggest that the compound helps restore the cellular redox balance in the brain. mdpi.com

Other studies on different indole derivatives have shown similar protective mechanisms. For instance, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to reduce the levels of ROS and MDA, further highlighting the role of the indole scaffold in mitigating cellular oxidative damage. nih.gov The ability of these compounds to reduce lipid peroxidation and enhance the activity of antioxidant enzymes is a key mechanism for their cellular protection.

| Marker | Biological Significance | Effect of Indole Derivatives |

|---|---|---|

| Reactive Oxygen Species (ROS) | Highly reactive molecules that can damage cell structures. | Reduced levels. nih.gov |

| Malondialdehyde (MDA) | A major product of lipid peroxidation, indicating cellular membrane damage. | Decreased levels in the cortex and hippocampus. mdpi.com |

| Catalase (CAT) | An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide. | Activity was modulated towards normal levels. mdpi.com |

Therapeutic Relevance to Neurological Disorders

The neuroprotective effects of 5-methoxyindole derivatives, stemming from their ability to combat oxidative stress, position them as promising candidates for treating neurological disorders. Oxidative stress is a well-established early pathological event in many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. mdpi.com

An arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid (5MeO) has shown potential in a scopolamine-induced model of Alzheimer's disease in rats. mdpi.com Beyond its antioxidant effects, this compound also acts as a monoamine oxidase B (MAO-B) inhibitor. Elevated MAO-B levels in Alzheimer's disease contribute to increased ROS production, creating a link between oxidative stress and amyloid pathology. mdpi.com By targeting both oxidative stress and MAO-B, this derivative presents a multi-faceted therapeutic approach. mdpi.com

Furthermore, studies on a related compound, 5-methoxyindole-2-carboxylic acid (MICA), have demonstrated neuroprotective benefits in the context of ischemic stroke. nih.gov While MICA supplementation did not reverse motor and cognitive deficits in one study, it significantly improved stroke-related impairments in hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov This suggests that these derivatives can confer neuroprotection and support functional recovery after brain injury. nih.gov The parent compound, this compound, serves as a key reactant in the synthesis of fluorescent neuroactive probes for brain imaging, further underscoring its importance in neuroscience research. sigmaaldrich.comdiscofinechem.com

Anti-inflammatory Investigations

In addition to antioxidant activity, derivatives of this compound exhibit significant anti-inflammatory properties. Inflammation is a key process in many diseases, and its modulation is a critical therapeutic strategy. The anti-inflammatory potential of these compounds has been demonstrated in cellular models, primarily by measuring their ability to inhibit the production of pro-inflammatory mediators.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells. nih.gov Most of these compounds effectively inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov One derivative, in particular, exhibited the most potent anti-inflammatory activity among those tested and was found to be non-toxic to the cells. nih.gov

The broader indole and oxindole (B195798) classes also show anti-inflammatory potential. For example, a 5-methoxy substituted oxindole derivative, 3-([Benzoyloxy]imino)-1-benzyl-5-methoxyindolin-2-one, has been investigated as part of a strategy to develop dual cyclooxygenase (COX)/5-lipoxygenase (5-LOX) inhibitors for superior anti-inflammatory effects. nih.gov The parent compound, this compound, is noted as an intermediate in the synthesis of compounds studied for their anti-inflammatory properties. chemimpex.com

| Inflammatory Mediator | Function | Effect of Indole Derivatives |

|---|---|---|

| Nitric Oxide (NO) | A signaling molecule that, in excess, contributes to inflammation and tissue damage. | Production was significantly inhibited. nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | A key pro-inflammatory cytokine involved in systemic inflammation. | Release was effectively inhibited. nih.gov |

| Interleukin-6 (IL-6) | A pro-inflammatory cytokine that plays a role in the acute phase response. | Release was effectively inhibited. nih.gov |

Antimicrobial Efficacy

Antibacterial Spectrum and Potency

Derivatives of this compound have demonstrated notable antibacterial activity against a range of pathogens. sigmaaldrich.comdiscofinechem.com The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently investigated for new antimicrobial agents.

Research has shown that 5-methoxyindoles with phenyl substitutions at the C2 and C3 positions are particularly potent against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. chim.it A series of indole-3-aldehyde hydrazone derivatives displayed a broad spectrum of activity, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested microorganisms. nih.gov Some of these compounds showed better activity against methicillin-resistant S. aureus (MRSA) and significant activity against S. aureus when compared to the standard drug ampicillin. nih.gov

Furthermore, indolylimidazole derivatives synthesized from indole-3-carbaldehyde have been screened for their antibacterial effects. researchgate.net One 5-chloro substituted derivative was found to be the most active, with MIC values between 9.9 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. researchgate.net

| Bacterial Strain | Derivative Class | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Indole-3-aldehyde hydrazones | 6.25 - 100 | nih.gov |

| Staphylococcus aureus | Indolylimidazoles | 9.9 - 12.5 | researchgate.net |

| Methicillin-resistant S. aureus (MRSA) | Indole-3-aldehyde hydrazones | 6.25 - 100 (Better than ampicillin) | nih.gov |

| Bacillus subtilis | Indole-3-aldehyde hydrazones | 6.25 - 100 | nih.gov |

| Bacillus cereus | C2/C3 Phenyl-substituted 5-methoxyindoles | Potent activity reported | chim.it |

| Escherichia coli | Indole-3-aldehyde hydrazones | 6.25 - 100 | nih.gov |

| Escherichia coli | Indolylimidazoles | Potent activity reported | researchgate.net |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have been evaluated for their effectiveness against fungal pathogens. nih.gov Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, remain a significant health concern.

Studies on indole-3-aldehyde hydrazone derivatives have demonstrated a broad spectrum of antimicrobial action that includes antifungal activity against C. albicans, with MIC values reported between 6.25 and 100 µg/mL. nih.gov Similarly, certain indolylimidazole derivatives have shown potent activity against C. albicans. researchgate.net The research into these compounds is driven by the need for new drugs to combat multi-drug-resistant microbial infections. nih.gov

| Fungal Strain | Derivative Class | Reported Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Indole-3-aldehyde hydrazones | 6.25 - 100 | nih.gov |

| Candida albicans | Indolylimidazoles | Potent activity reported | researchgate.net |

Antiandrogenic Activity

Derivatives of this compound have been investigated as potential antiandrogenic agents, which are compounds that can prevent or inhibit the biological effects of androgens, the male sex hormones. These agents are crucial in the management of various androgen-dependent conditions. The core structure of this compound serves as a valuable scaffold for the synthesis of molecules that can act as androgen receptor (AR) antagonists. nih.gov

Research into a series of indole-based compounds has demonstrated their potential to antagonize the androgen receptor. While not all derivatives are directly synthesized from this compound, the structure-activity relationship (SAR) studies of these compounds provide valuable insights into the design of potent antiandrogens. For instance, a first-in-class AR antagonist featuring an indole core exhibited high potency. nih.gov However, this lead compound suffered from metabolic instability. Subsequent research focused on modifying the indole scaffold to enhance metabolic stability while retaining potent antagonistic activity against the AR. nih.gov This has led to the discovery of new small molecules with significantly improved stability and potent AR antagonist effects. nih.gov

Table 1: Antiandrogenic Activity of Selected Indole Derivatives

| Compound ID | B-Ring Substituent | AR Binding Affinity (IC50, μM) |

| 8 | Indole | 0.085 |

| 32c | 1N-substituted Indazole | 0.045 |

| 35i | 3-substituted Indazole | 0.021 |

This table is for illustrative purposes and is based on data from studies on various indole derivatives, not exclusively those from this compound.

The data indicates that modifications to the indole B-ring, such as the introduction of indazole moieties, can lead to compounds with very high AR binding affinity, with IC50 values in the nanomolar range. nih.gov These findings underscore the potential of the indole scaffold, and by extension, derivatives of this compound, in the development of novel and effective antiandrogenic agents.

Emerging Biological Applications

Beyond their antiandrogenic potential, derivatives of this compound have shown promise in several other therapeutic areas, highlighting the versatility of this chemical scaffold.

Anti-leishmanial Properties

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Schiff base derivatives, formed by the condensation of an aldehyde with a primary amine, have emerged as a promising class of compounds with a wide range of biological activities, including anti-leishmanial effects.

Specifically, thiosemicarbazone Schiff base derivatives have been synthesized and evaluated for their efficacy against Leishmania major and Leishmania tropica. nih.gov These compounds are not directly derived from this compound in the cited study, but from structurally similar aldehydes like 4-hydroxy-3-methoxybenzylidene. The findings from these studies provide a strong rationale for exploring this compound as a starting material for similar derivatives.

In one study, a series of thiosemicarbazone Schiff base derivatives displayed a range of anti-amastigote and anti-promastigote activities. nih.gov Notably, some of these compounds exhibited potent activity against both forms of the parasite. nih.gov

Table 2: Anti-leishmanial Activity of Selected Thiosemicarbazone Schiff Base Derivatives

| Compound ID | Target | IC50 (µM) |

| 5g | Leishmania major (amastigote) | 26.7 |

| 5p | Leishmania major (promastigote) | 12.77 |

| 5e | Leishmania tropica (amastigote) | 92.3 |

| 5g | Leishmania tropica (promastigote) | 12.77 |

This table presents data from thiosemicarbazone Schiff base derivatives of various aldehydes, illustrating the potential of this class of compounds.

The results highlight that specific structural modifications can lead to potent anti-leishmanial agents. The low cytotoxicity of some of these derivatives against macrophage host cells further enhances their therapeutic potential. nih.gov These findings strongly suggest that Schiff base derivatives of this compound could be a fruitful area for future research in the development of new anti-leishmanial drugs.

Anti-HIV Activity

The human immunodeficiency virus (HIV) remains a major global health challenge, and the development of new antiretroviral agents is crucial to combat drug resistance and improve treatment outcomes. Derivatives of indole-3-carbaldehyde have been identified as a promising scaffold for the development of anti-HIV agents, particularly as inhibitors of HIV-1 integrase.

A study focused on a series of indole-3-carbaldehydes with substituted N-sulfonyl phenyl or N-phenacyl groups demonstrated significant in vitro inhibition of HIV-1 integrase. indiandrugsonline.org While this study did not exclusively use this compound, the findings are highly relevant. Several of the synthesized compounds exhibited potent inhibition of the HIV-1 IN enzyme. indiandrugsonline.org

Table 3: Anti-HIV-1 Integrase Activity of Selected Indole-3-carbaldehyde Derivatives

| Compound ID | HIV-1 IN Inhibition (IC50, µM) |

| 8b | ≤5.32 |

| 8c | ≤5.32 |

| 8g | ≤5.32 |

This table is based on a study of various substituted indole-3-carbaldehydes.

Furthermore, one of the compounds, 8b , not only showed significant anti-HIV activity against the HIV-1 strain IIIB with an IC50 of 3.16 µM but also exhibited promising activity against a mutant reverse transcriptase (RT) strain. indiandrugsonline.org This suggests the potential for developing dual inhibitors that target both HIV integrase and reverse transcriptase, which could be a valuable strategy in antiretroviral therapy. The structure-activity relationship data from such studies can guide the synthesis of novel this compound derivatives with enhanced anti-HIV potency.

Regulation of Intracellular Signaling Pathways (e.g., Nrf2/Keap1 System)

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels by its repressor protein, Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. nih.gov

Recent research has identified indole derivatives as potential inhibitors of the Keap1-Nrf2 interaction, thereby activating the Nrf2 pathway. nih.gov This class of compounds has been shown to increase the intracellular levels of Nrf2 and, consequently, the expression of enzymes encoded by genes containing the antioxidant response element (ARE). nih.gov

A study investigating various indole derivatives found that certain compounds were remarkably more active than the standard activator, tert-butylhydroquinone (B1681946) (t-BHQ), in an ARE-luciferase reporter assay. nih.gov The most promising compounds significantly increased the levels of Nrf2 and the downstream antioxidant enzyme NADPH:quinone oxidoreductase 1. nih.gov

While this particular study did not focus on derivatives of this compound, the findings highlight the potential of the indole scaffold to modulate this crucial protective pathway. The ability of certain unsaturated aldehydes to activate the Nrf2-Keap1 system further supports the rationale for investigating this compound derivatives as potential Nrf2 activators. Such compounds could have therapeutic applications in a range of diseases associated with oxidative stress, including neurodegenerative disorders and chronic inflammatory conditions.

Structure Activity Relationship Sar and Rational Drug Design Based on 5 Methoxyindole 3 Carboxaldehyde Scaffold

Elucidation of Structural Determinants for Biological Activity

The biological profile of compounds derived from 5-methoxyindole-3-carboxaldehyde is intricately linked to the specific arrangement and chemical nature of its constituent parts. The core indole (B1671886) structure, the methoxy (B1213986) group at the 5-position, and the carboxaldehyde at the 3-position each play a crucial role in dictating the molecule's interactions with biological targets.

The Indole Nucleus: The bicyclic indole structure is the foundational pharmacophore. Its aromatic character allows for π-π stacking interactions with protein targets, while the nitrogen atom at position 1 (N-H) can act as a crucial hydrogen bond donor. This inherent reactivity makes the indole unit a key player in the development of new bioactive structures. chim.it

The 5-Methoxy Group: The methoxy (–OCH₃) substituent at the 5-position is a critical modulator of the scaffold's electronic properties and reactivity. chim.it This electron-donating group enhances the electron density of the indole ring, which can influence binding affinity to target proteins. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, and the entire group affects the molecule's lipophilicity, a key factor in its ability to cross biological membranes. chemimpex.com

The 3-Carboxaldehyde Group: This aldehyde function (–CHO) at the 3-position is a highly versatile chemical handle, enabling a vast array of synthetic modifications. researchgate.net Its reactivity allows for condensation reactions (like Aldol, Claisen, Knoevenagel) and the formation of Schiff bases, opening avenues to a diverse range of derivatives with varied biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. nih.govresearchgate.net The specific nature of the chemical group introduced at this position is a primary driver of the resulting compound's biological function.

A summary of the key structural determinants is presented below:

| Structural Feature | Role in Biological Activity | Potential Interactions |

| Indole N-H | Hydrogen bond donor | Hydrogen bonding with target residues |

| Indole Aromatic Rings | Hydrophobic & electronic interactions | π-π stacking, Van der Waals forces |

| 5-Methoxy Group | Modulates electronics, lipophilicity | Hydrogen bond acceptor |

| 3-Carboxaldehyde Group | Reactive handle for modification | Covalent bond formation, diverse functionalization |

Design Principles for Enhanced Potency and Selectivity

The rational design of more potent and selective analogs based on the this compound scaffold hinges on several established medicinal chemistry principles.

One of the most fruitful strategies involves the modification of the 3-carboxaldehyde group . As a key reactive site, it serves as an anchor point for introducing a wide variety of substituents. For instance, converting the aldehyde into Schiff bases by reacting it with different primary amines can dramatically alter the biological activity. The choice of the amine—be it aromatic, heterocyclic, or aliphatic—is critical, as the steric bulk, electronic nature, and hydrogen-bonding capacity of the introduced moiety will dictate the new molecule's fit and affinity for its biological target.

Another key principle is substitution on the indole ring . While the parent scaffold is defined by the 5-methoxy group, introducing additional substituents onto the benzene (B151609) portion of the indole can fine-tune activity. Placing small electron-withdrawing or electron-donating groups at other available positions (e.g., 4, 6, or 7) can subtly alter the electronic landscape of the entire ring system, thereby optimizing interactions with the target protein.

Finally, bioisosteric replacement offers a powerful tool for optimization. This involves replacing the 5-methoxy group with other chemical groups that have similar physical or chemical properties but may lead to improved biological effects. For example, replacing the methoxy group with a hydroxyl (–OH), trifluoromethyl (–CF₃), or a simple halogen (e.g., –Cl, –F) can significantly alter the compound's hydrogen-bonding potential, metabolic stability, and lipophilicity, thereby enhancing potency or selectivity.

Molecular Hybridization Strategies

Molecular hybridization is an innovative drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach aims to produce compounds with improved affinity and efficacy, a modified selectivity profile, or the ability to interact with multiple biological targets simultaneously. The this compound scaffold is an excellent candidate for this strategy.

Computational Approaches in SAR Analysis

In modern drug discovery, computational tools are indispensable for accelerating the design process and gaining deeper insights into structure-activity relationships.

Molecular docking is a primary computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. By simulating the interaction of various this compound derivatives with a specific receptor, researchers can visualize binding modes, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate binding affinities. This information is crucial for rationally designing new analogs with improved target engagement. For example, docking studies can reveal that adding a specific substituent at the 3-position fills a hydrophobic pocket in the receptor, guiding the synthesis of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For a set of this compound analogs, various physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric factors) are calculated and correlated with their measured biological potency. The resulting QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, helping to prioritize synthetic efforts toward the most promising candidates.

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. By analyzing a set of active derivatives, a pharmacophore model can be constructed. This model serves as a 3D query to screen large virtual compound libraries, rapidly identifying novel and structurally diverse molecules that are likely to exhibit the desired biological activity.

By integrating these computational methods with synthetic chemistry, researchers can more efficiently navigate the complex landscape of SAR, accelerating the journey from a promising scaffold to a potential new drug.

Advanced Research Applications and Future Directions

Role as a Precursor in Advanced Pharmaceutical Synthesis

5-Methoxyindole-3-carboxaldehyde serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. chemimpex.com Its structural similarity to serotonin (B10506) makes it a key starting material for drugs targeting neurological disorders. chemimpex.com One of the most notable applications is in the synthesis of melatonin (B1676174) and its analogs. ic.ac.ukcolab.ws Melatonin, or N-acetyl-5-methoxytryptamine, is a hormone that regulates sleep-wake cycles and possesses various other physiological functions. ic.ac.uk The synthesis of melatonin can be achieved through the reduction of 5-methoxyindole-3-acetonitrile, which is derived from this compound, followed by acetylation. ic.ac.uk

Furthermore, this compound is instrumental in creating a new class of potent indole (B1671886) melatonin analogues where the ethylamido side chain is attached at the N-1 position of the indole nucleus. nih.gov This structural modification has led to compounds with high affinity for melatonin receptors, demonstrating the versatility of this compound in generating diverse molecular architectures for pharmaceutical development. nih.gov

Development of Novel Therapeutic Lead Compounds

The inherent bioactivity of the indole nucleus, enhanced by the methoxy (B1213986) substitution, positions this compound as a valuable scaffold for the development of novel therapeutic lead compounds. chemimpex.com Researchers have successfully utilized it to synthesize a variety of derivatives with promising pharmacological activities.